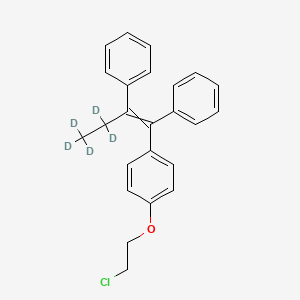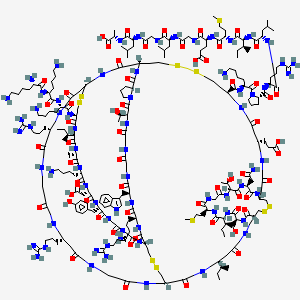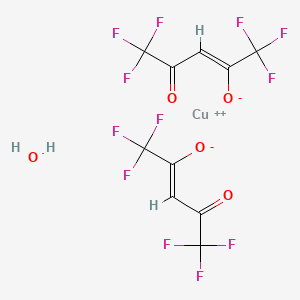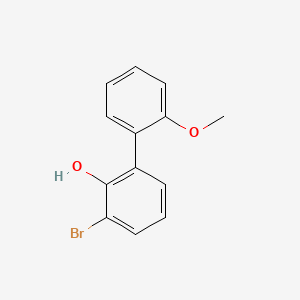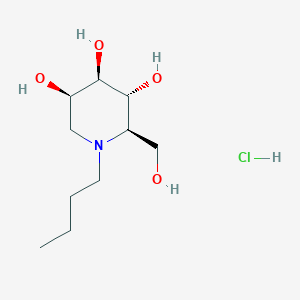
Lumefantrine 3,4-Epoxytetrahydrofuranyl Dimer(E/Z-Mixture)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lumefantrine 3,4-Epoxytetrahydrofuranyl Dimer (E/Z-Mixture) is a complex chemical compound with the molecular formula C₄₄H₂₄Cl₆O₂ and a molecular weight of 797.38 g/mol . This compound is a dimer of lumefantrine, an antimalarial drug, linked by a 3,4-epoxytetrahydrofuranyl group. The (E/Z) designation indicates the presence of a mixture of isomers, where the double bond within the linking group can have either an E (entgegen) or Z (zusammen) configuration.
Mechanism of Action
Target of Action
, which is known to target the heme crystallization within the malaria parasite .
Mode of Action
The exact mechanism by which Lumefantrine exerts its antimalarial effect is unknown . Available data suggest that Lumefantrine inhibits the formation of β-hematin by forming a complex with hemin and inhibits nucleic acid and protein synthesis . Whether the Lumefantrine 3,4-Epoxytetrahydrofuranyl Dimer(E/Z-Mixture) retains this activity or possesses a different mechanism is unclear.
Preparation Methods
The synthesis of Lumefantrine 3,4-Epoxytetrahydrofuranyl Dimer involves the dimerization of lumefantrine molecules through a 3,4-epoxytetrahydrofuranyl linkage it is likely that the synthesis involves the use of epoxidation reactions to form the 3,4-epoxytetrahydrofuranyl group, followed by coupling reactions to link the lumefantrine molecules .
Chemical Reactions Analysis
Information on specific chemical reactions involving Lumefantrine 3,4-Epoxytetrahydrofuranyl Dimer is limited. Lumefantrine itself undergoes various reactions in the body to exert its antimalarial effect, which likely involve interactions with parasite proteins or metabolic pathways. These reactions may include oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions are not specified for the dimer, but lumefantrine typically interacts with heme and other biomolecules within the malaria parasite .
Scientific Research Applications
Lumefantrine 3,4-Epoxytetrahydrofuranyl Dimer is primarily used in scientific research, particularly in the field of proteomics . Its unique structure and properties make it a valuable tool for studying protein interactions and metabolic pathways.
Comparison with Similar Compounds
Lumefantrine 3,4-Epoxytetrahydrofuranyl Dimer is unique due to its dimeric structure and the presence of the 3,4-epoxytetrahydrofuranyl linkage. Similar compounds include other dimers and derivatives of lumefantrine, such as lumefantrine nitrosamine impurities and other epoxytetrahydrofuranyl-linked dimers
Properties
CAS No. |
1795129-61-1 |
|---|---|
Molecular Formula |
C₄₄H₂₄Cl₆O₂ |
Molecular Weight |
797.38 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Methoxy-5-[(2E)-6-methoxy-3-methyl-6-oxohex-2-en-1-yl]-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-4-yl methyl 2,3,4-tri-O-acetyl-beta-D-glucopyranosiduronate](/img/structure/B1146134.png)
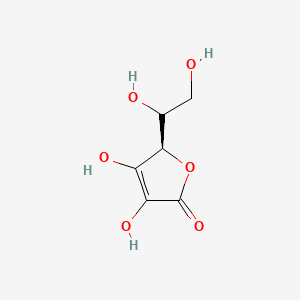
![2-[(2E)-2-Penten-3-yl]pyridine](/img/structure/B1146140.png)

